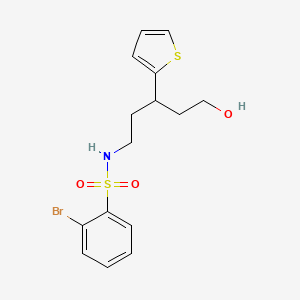

![molecular formula C17H14O4 B2949313 6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one CAS No. 903195-70-0](/img/structure/B2949313.png)

6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

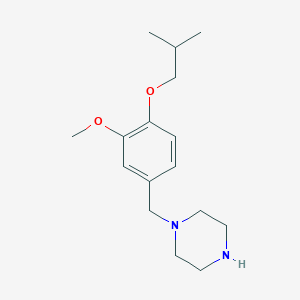

6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one, also known as BMF, is a chemical compound that has been studied for its potential pharmaceutical applications. BMF belongs to the class of compounds called benzofurans, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antioxidant Applications

6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one: has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, due to its structural similarity with known antioxidants like ferulic acid and esculetin, may serve as a scavenger of free radicals, thus protecting cells from damage .

Anticancer Research

The compound’s structure suggests it could be useful in anticancer research. Coumarin derivatives, to which this compound is related, have shown various biological activities, including anticancer effects. The methoxy and hydroxy groups within its structure could potentially interact with biological targets related to cancer cell proliferation .

Anti-inflammatory and Anti-arthritic Potential

Research into coumarin derivatives has indicated that they may possess anti-inflammatory and anti-arthritic properties. The compound could be synthesized and tested for these activities, providing a new avenue for the treatment of inflammatory diseases and arthritis .

Neuroprotective Effects

Compounds like ferulic acid, which is structurally related to 6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one, have demonstrated neuroprotective effects. This suggests that the compound could be beneficial in the study of neurodegenerative diseases and could contribute to the development of neuroprotective drugs .

Hepatoprotective Uses

The hepatoprotective activity of esculetin, a compound related to 6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one, indicates that it could be used in liver protection research. Its potential to prevent liver damage caused by toxins could be explored further in pharmacological studies .

Organic Synthesis and Chemical Biology

In organic chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactive sites make it a candidate for various chemical reactions, which could lead to the discovery of new compounds with unique biological activities .

Mechanism of Action

Target of Action

The compound contains a furan ring, which is a common feature in many bioactive molecules. Furan derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Many furan derivatives exert their effects by binding to their target proteins and modulating their activity . The methoxyphenyl and methylbenzo groups in the compound could potentially enhance its binding affinity and selectivity.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Furan derivatives are involved in a wide range of biological processes, including inflammatory response, cell proliferation, and signal transduction .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of furan derivatives can be affected by exposure to light and heat .

properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-7-12(18)9-14-16(10)17(19)15(21-14)8-11-5-3-4-6-13(11)20-2/h3-9,18H,1-2H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUASJVKMGJTGL-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)

![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)

![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)